molecular formula C12H15N3O3 B2976672 [3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine CAS No. 696631-19-3

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine

Cat. No.: B2976672
CAS No.: 696631-19-3
M. Wt: 249.27
InChI Key: MWGQCZCIGILNQR-UHFFFAOYSA-N
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Description

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine is a chemical compound with the molecular formula C12H15N3O3. It is known for its unique structure, which includes a nitro group, a piperidine ring, and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route includes the nitration of 3-amino-5-(piperidin-1-ylcarbonyl)benzene under controlled conditions to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production methods for [3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine may involve large-scale nitration reactions followed by purification steps to ensure high purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may enhance the compound’s ability to interact with biological membranes and proteins, influencing its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-Nitro-5-(piperidin-1-ylcarbonyl)phenyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3-amino-5-nitrophenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c13-10-6-9(7-11(8-10)15(17)18)12(16)14-4-2-1-3-5-14/h6-8H,1-5,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGQCZCIGILNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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